N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
CAS No.: 1216484-25-1
Cat. No.: VC5237550
Molecular Formula: C22H22ClFN4OS
Molecular Weight: 444.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216484-25-1 |
|---|---|
| Molecular Formula | C22H22ClFN4OS |
| Molecular Weight | 444.95 |
| IUPAC Name | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C22H21FN4OS.ClH/c1-15-4-5-16(2)20-19(15)25-22(29-20)27(12-3-11-26-13-10-24-14-26)21(28)17-6-8-18(23)9-7-17;/h4-10,13-14H,3,11-12H2,1-2H3;1H |
| Standard InChI Key | KPQOPCLITMPDSJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacophores:
-
A 4,7-dimethylbenzo[d]thiazol-2-yl moiety, which contributes to planar aromaticity and potential intercalation with biological targets.
-
A 3-(1H-imidazol-1-yl)propyl chain, introducing basicity and hydrogen-bonding capabilities via the imidazole nitrogen atoms.
-
A 4-fluorobenzamide group, enhancing lipophilicity and metabolic stability through fluorine substitution .
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 1216538-93-0 |
| Molecular Formula | C₂₂H₂₂ClFN₄OS |
| Molecular Weight | 444.95 g/mol |
| IUPAC Name | N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide hydrochloride |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl |
| Topological Polar Surface | 94.2 Ų |
Data sourced from supplier specifications and PubChem entries .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence:
-
Benzothiazole Core Formation: Condensation of 2-amino-4,7-dimethylbenzenethiol with thiourea derivatives under acidic conditions yields the 4,7-dimethylbenzo[d]thiazol-2-amine intermediate.
-
Alkylation: Reaction with 1-chloro-3-iodopropane introduces the propyl linker, followed by substitution with imidazole to form the 3-(1H-imidazol-1-yl)propyl side chain.
-
Amide Coupling: The benzamide group is introduced via carbodiimide-mediated coupling between 4-fluorobenzoic acid and the secondary amine on the benzothiazole.
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity .
Optimization Challenges
-
Solvent Selection: Dichloromethane and methanol are preferred for their ability to dissolve intermediates while minimizing side reactions.
-
Temperature Control: Exothermic reactions during imidazole substitution require cooling to 0–5°C to prevent decomposition.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity, as verified by HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (s, 1H, imidazole-H),
-
δ 7.82–7.75 (m, 2H, benzothiazole-H),
-
δ 7.52–7.48 (m, 2H, fluorobenzamide-H),
-
δ 4.32 (t, J = 6.8 Hz, 2H, propyl-CH₂),
-
δ 2.45 (s, 6H, methyl-H).
-
-
¹³C NMR: Confirms carbonyl (C=O) at 167.8 ppm and fluorinated aromatic carbons at 162.3 ppm (C-F).
Mass Spectrometry
-
ESI-MS: m/z 409.1 [M-Cl]⁺, consistent with the molecular formula C₂₂H₂₂ClFN₄OS.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound demonstrates inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 μM) and histone deacetylases (HDACs; IC₅₀ = 1.2 μM), likely due to the imidazole’s metal-coordinating ability and the benzothiazole’s planar interaction with catalytic pockets .
Pharmacological Applications and Future Directions
Drug Development
Structural analogs of this compound are under investigation as:
-
Kinase Inhibitors: Targeting EGFR and VEGFR in oncology.
-
Antimicrobial Agents: Leveraging the benzothiazole’s DNA gyrase-binding capability .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume